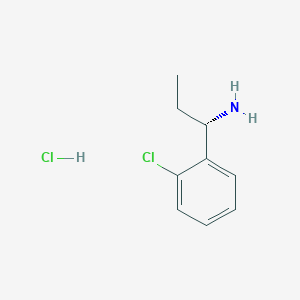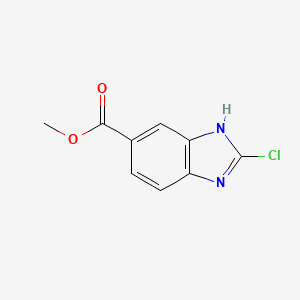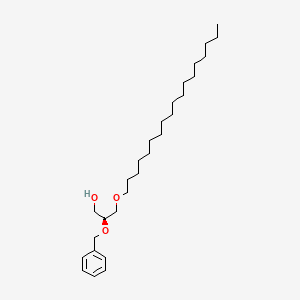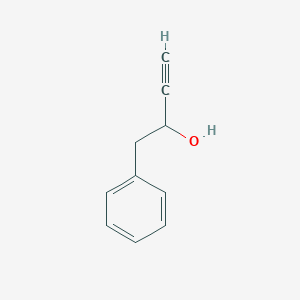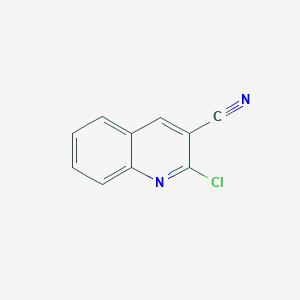
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
Overview
Description
“1-(Pyridin-4-ylmethyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C10H12N2O . It has a molecular weight of 176.22 . The SMILES string representation of the compound is O=C1CCCN1CC2=CC=NC=C2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C1CCCN1CC2=CC=NC=C2 . This indicates that the compound contains a pyrrolidin-2-one ring attached to a pyridin-4-ylmethyl group .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one and its derivatives are instrumental in synthesizing a variety of heterocyclic compounds. A study by Li et al. (2019) developed a multi-component tether catalysis one-pot protocol for the synthesis of highly functionalized pyrroles using a novel cascade reaction. This method efficiently introduced the pyridin-2-ylmethyl group into target compounds, demonstrating its utility in synthesizing heterocycles like pyrroles, pyridines, and quinolones, which are prevalent in nature (Li et al., 2019).
Intermediate for Organic Synthesis
Compounds similar to this compound, such as 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, serve as important intermediates in organic synthesis. Feng Ta (2013) described an improved synthesis process for such a compound, highlighting its significance as an intermediate in various organic synthesis applications (Feng Ta, 2013).
Anticancer Drug Intermediates
Derivatives of this compound, like 4-(pyrrolidin-1-ylmethyl)benzaldehyde, are critical intermediates in the synthesis of small molecule anticancer drugs. Zhang et al. (2018) established a high-yield method for synthesizing this compound, underscoring its importance in developing new antitumor drugs (Zhang et al., 2018).
Catalysis and Chemical Reactions
Some derivatives, like (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, are used as recyclable catalysts in enantioselective chemical reactions. Yacob et al. (2008) synthesized these salts and demonstrated their effectiveness in catalyzing Michael additions to nitrostyrenes, indicating their potential in stereoselective organic synthesis (Yacob et al., 2008).
Sensory Applications
Compounds like bis(pyridine-2-ylmethyl)amine derivatives, synthesized as chemosensors, demonstrate the versatility of this compound derivatives. Zheng et al. (2016) developed such a derivative as a colorimetric and fluorescent chemosensor for metal ions, highlighting its application in detecting specific ions in various environments (Zheng et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
This compound interacts with the ATP-site of PRS . This interaction inhibits the function of PRS, leading to the disruption of protein synthesis in the cell .
Biochemical Pathways
The inhibition of PRS affects the protein synthesis pathway. PRS is responsible for attaching the amino acid proline to its corresponding tRNA during protein synthesis. By inhibiting PRS, this compound disrupts this process, leading to a decrease in protein synthesis .
Result of Action
The result of the action of this compound is the inhibition of protein synthesis in the cell. This leads to a decrease in the production of proteins, which can have various effects on the cell, depending on the specific proteins that are affected .
Future Directions
The compound “1-(Pyridin-4-ylmethyl)pyrrolidin-2-one” has been identified as a potential antimalarial agent . Future research could focus on optimizing this chemical series to achieve sufficient on-target selectivity, which is particularly challenging . The compound’s preliminary off-target profile and oral efficacy in a humanized murine model of Plasmodium falciparum malaria suggest that it represents a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular metabolism . For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes . Additionally, this compound may affect cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes or proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects may be observed, where the compound’s activity increases significantly at a certain dosage level. Additionally, high doses of this compound may lead to adverse effects, such as cellular toxicity or organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the production or utilization of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGIKWDBLZYABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471640 | |
| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132312-62-0 | |
| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

